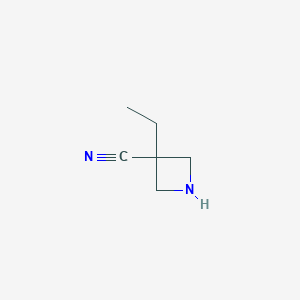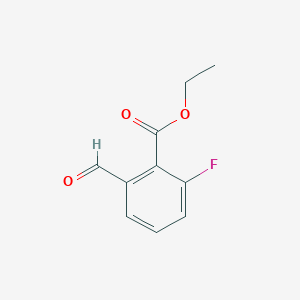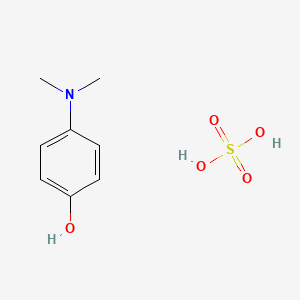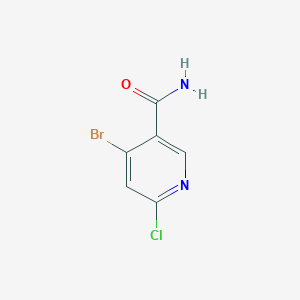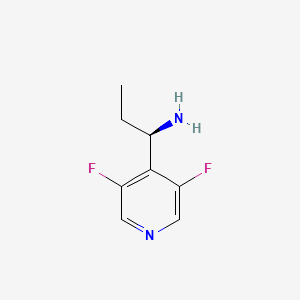
3-Benzyloxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxazolidin-5-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It has gained significant attention in the field of organic chemistry due to its versatile applications, particularly as a chiral auxiliary in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Benzyloxazolidin-5-one can be synthesized through various methods. One common approach involves the reaction of benzylamine with chloroacetic acid, followed by cyclization to form the oxazolidinone ring . Another method includes the use of Schiff bases derived from primary aromatic amines and aromatic carbonyl compounds, which are then reacted with chloroacetic acid to yield the desired oxazolidinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the cyclization reaction efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution can introduce various substituents on the benzyl ring .
Wissenschaftliche Forschungsanwendungen
3-Benzyloxazolidin-5-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Benzyloxazolidin-5-one and its derivatives involves the inhibition of protein synthesis in bacterial cells. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This mechanism is particularly effective against Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A derivative of linezolid with enhanced activity and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness: 3-Benzyloxazolidin-5-one stands out due to its versatility as a chiral auxiliary and its potential in synthesizing a wide range of biologically active compounds. Its unique structure allows for various modifications, making it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-benzyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C10H11NO2/c12-10-7-11(8-13-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
WCOFMKLFZYJTBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OCN1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
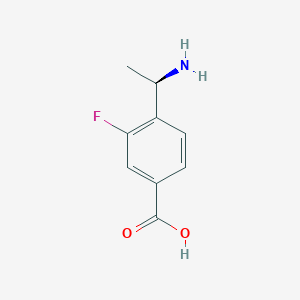
![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
